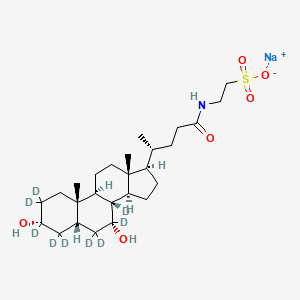

Taurochenodeoxycholic acid-d9 (sodium)

Beschreibung

Significance of Deuterated Analogues in Biochemical Analysis

Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612), are of particular importance in analytical chemistry, especially in techniques combining liquid chromatography with tandem mass spectrometry (LC-MS/MS). sciex.comnih.gov The primary utility of these deuterated compounds is as internal standards. sciex.comcaymanchem.comnih.gov An internal standard is a substance with similar physicochemical properties to the analyte of interest that is added in a known quantity to samples before processing. msacl.org

The rationale for using a deuterated internal standard is based on several key advantages:

Co-elution and Similar Ionization: Deuterated analogues are chemically almost identical to their non-deuterated counterparts, meaning they behave similarly during chromatographic separation and ionization in the mass spectrometer. msacl.org

Mass Differentiation: Despite their similar behavior, the deuterated standard has a higher mass due to the presence of neutrons in deuterium atoms. studymind.co.uk This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. sciex.com

Correction for Variability: Any loss of analyte during sample preparation (e.g., extraction, derivatization) or fluctuations in instrument response will affect the deuterated internal standard to the same extent. sciex.comnih.gov By measuring the ratio of the analyte signal to the internal standard signal, researchers can correct for these variations, leading to highly accurate and precise quantification. nih.gov This is crucial when dealing with complex biological matrices like blood serum, plasma, or tissue homogenates, where matrix effects can suppress or enhance ion signals. sciex.com

The use of stable isotope-labeled internal standards is now considered the gold standard for quantitative bioanalysis using mass spectrometry. nih.gov This technique has significantly improved the reliability of studies investigating metabolic pathways, drug metabolism, and the roles of endogenous molecules in health and disease. nih.govmdpi.com

Overview of Taurochenodeoxycholic Acid (TCDCA) and its Conjugates in Biological Systems

Taurochenodeoxycholic acid (TCDCA) is a primary conjugated bile acid. wikipedia.orgnih.gov Bile acids are steroid acids synthesized in the liver from cholesterol. caymanchem.comfrontiersin.org The primary bile acids synthesized by the human liver are cholic acid and chenodeoxycholic acid (CDCA). nih.gov These are then conjugated (linked) with the amino acids glycine (B1666218) or taurine (B1682933) before being secreted into the bile. caymanchem.comnih.gov TCDCA is the result of the conjugation of chenodeoxycholic acid with taurine. wikipedia.orgnih.gov

The primary physiological functions of TCDCA and other bile acids include:

Fat Digestion and Absorption: In the small intestine, bile acids act as detergents, emulsifying dietary fats and fat-soluble vitamins (A, D, E, and K) to facilitate their digestion and absorption. wikipedia.orgcaringsunshine.comnih.gov

Cholesterol Homeostasis: The synthesis of bile acids is a major pathway for the breakdown and elimination of cholesterol from the body. nih.gov

Signaling Molecules: Beyond their role in digestion, bile acids function as signaling molecules that regulate their own synthesis and transport. caringsunshine.comsrce.hr They activate specific receptors, such as the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 5 (TGR5), which are involved in modulating lipid, glucose, and energy metabolism. caymanchem.comnih.govcaringsunshine.com Studies have shown that TCDCA can bind to and activate the TGR5 receptor, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. nih.gov

Altered bile acid metabolism has been linked to various intestinal and metabolic disorders, highlighting the importance of accurately measuring their concentrations in biological fluids. caringsunshine.com

| Property | Description |

|---|---|

| Classification | Primary Conjugated Bile Acid |

| Synthesis | Formed in the liver by the conjugation of chenodeoxycholic acid with taurine. wikipedia.orgnih.gov |

| Primary Function | Emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine. caringsunshine.comnih.gov |

| Signaling Role | Activates bile acid receptors like TGR5, influencing metabolic pathways. caymanchem.comnih.gov |

| Clinical Relevance | Implicated in cholesterol metabolism, and altered levels are associated with various diseases. caringsunshine.comnih.gov |

Rationale for Utilizing Taurochenodeoxycholic Acid-d9 (Sodium) in Academic Investigations

The use of Taurochenodeoxycholic acid-d9 (sodium salt) in academic research is a direct application of the principles of stable isotope dilution mass spectrometry. Given the critical role of TCDCA in numerous physiological processes, researchers frequently need to measure its exact concentration in biological samples to understand its function in health and disease.

The rationale for using TCDCA-d9 as a research tool is compelling:

Enhanced Analytical Accuracy: The simultaneous analysis of bile acids is challenging due to their structural similarities and the presence of isobaric compounds (molecules with the same mass but different structures). nih.govmdpi.com For example, TCDCA is isobaric with taurodeoxycholic acid (TDCA) and tauroursodeoxycholic acid (TUDCA). nih.gov While chromatographic techniques can separate these isomers, accurate quantification relies heavily on a robust internal standard. nih.govmdpi.com

Gold Standard for Quantification: TCDCA-d9 serves as an ideal internal standard for quantifying endogenous TCDCA via LC-MS/MS. caymanchem.comnih.gov Its chemical behavior is virtually identical to the natural compound, ensuring that it accurately reflects any analytical variability, thus providing the most reliable measurement of the true TCDCA concentration. nih.gov

Metabolic Flux Studies: In more advanced research, stable isotope-labeled bile acids can be used to trace metabolic pathways dynamically. nih.govcreative-proteomics.com By administering a labeled precursor, researchers can follow its conversion into various downstream metabolites, providing insights into the rates of synthesis, transport, and catabolism of bile acids under different physiological or pathological conditions. silantes.comnih.gov

| Research Area | Specific Application of TCDCA-d9 | Benefit |

|---|---|---|

| Clinical Chemistry & Diagnostics | Internal standard for quantifying TCDCA in patient serum or plasma. nih.govmdpi.com | Accurate assessment of bile acid profiles for disease diagnosis and monitoring. |

| Metabolomics | Used to create precise quantitative methods for large-scale profiling of the bile acid metabolome. nih.gov | Enables detailed investigation of metabolic dysregulation in diseases like cholestasis or inflammatory bowel disease. caringsunshine.com |

| Pharmacology | Internal standard for studying how drugs affect bile acid metabolism and transport. nih.gov | Helps to understand drug-induced liver injury or metabolic side effects. mdpi.com |

| Physiology | A tool for quantifying TCDCA to study its role in signaling pathways (e.g., via FXR and TGR5 receptors). caymanchem.comnih.gov | Elucidation of the fundamental mechanisms by which bile acids regulate metabolism. |

Eigenschaften

Molekularformel |

C26H44NNaO6S |

|---|---|

Molekulargewicht |

530.7 g/mol |

IUPAC-Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4,6,6,7,8-nonadeuterio-3,7-dihydroxy-10,13-dimethyl-5,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1/i8D2,14D2,15D2,18D,22D,24D; |

InChI-Schlüssel |

IYPNVUSIMGAJFC-QFFZNCCQSA-M |

Isomerische SMILES |

[2H][C@]12[C@@H]3CC[C@@H]([C@]3(CC[C@@H]1[C@]4(CC([C@@](C([C@H]4C([C@@]2([2H])O)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])C)C)[C@H](C)CCC(=O)NCCS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |

Herkunft des Produkts |

United States |

Methodological Applications of Taurochenodeoxycholic Acid D9 Sodium As an Internal Standard

Role in Quantitative Bioanalytical Method Development

The primary function of an internal standard is to correct for the variability inherent in sample preparation and analysis. scispace.com Because a stable isotope-labeled internal standard like Taurochenodeoxycholic acid-d9 has nearly identical physicochemical properties to the analyte of interest (Taurochenodeoxycholic acid), it experiences similar effects during extraction, chromatography, and ionization. scispace.com This mirroring behavior allows it to be a reliable calibrator for accurate quantification.

Calibration and Standardization in Mass Spectrometry

In quantitative LC-MS/MS, an internal standard is added at a known concentration to all samples, including calibrators and quality controls, at the beginning of the sample preparation process. lcms.cz The method relies on measuring the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard. bohrium.com Taurochenodeoxycholic acid-d9 is used to construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled TCDCA standards. This curve is then used to determine the concentration of endogenous TCDCA in unknown biological samples. Using a SIL-IS is considered the gold standard for quantitation as it compensates for variations in sample processing and instrument response. bohrium.comnih.govuu.nl

Addressing Matrix Effects in Complex Biological Samples

Biological samples such as plasma, serum, and tissue are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. nih.gov This phenomenon, known as the matrix effect, can cause either ion suppression or enhancement, leading to inaccurate quantification. nih.govnih.govnih.gov

Since Taurochenodeoxycholic acid-d9 co-elutes with the native TCDCA during liquid chromatography, it is exposed to the same interfering components from the matrix at the same time. chromatographyonline.com Consequently, the deuterated standard experiences the same degree of ion suppression or enhancement as the analyte. By using the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, thereby significantly improving the accuracy of the measurement. lcms.czresearchgate.net Studies have shown that methods using SIL internal standards provide the highest data quality in terms of precision and accuracy for bile acid analysis. nih.gov

Ensuring Analytical Accuracy and Precision

The use of a stable isotope-labeled internal standard is the most reliable strategy for ensuring the accuracy and precision of a quantitative bioanalytical method. nih.govchromatographyonline.com Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of the measurements. scispace.com

By compensating for both procedural errors during sample preparation (e.g., extraction losses) and instrumental variability (e.g., injection volume inconsistencies, fluctuations in ionization efficiency), Taurochenodeoxycholic acid-d9 minimizes deviations from the true concentration. scispace.com Research comparing different internal standards has consistently demonstrated that matching SIL internal standards provide the highest data quality. nih.govresearchgate.net Validation of bioanalytical methods for bile acids often shows that accuracies are within 85–115% and both intra- and inter-assay imprecision is less than 10% when using these standards. nih.gov

Integration into Chromatographic-Mass Spectrometric Platforms

Taurochenodeoxycholic acid-d9 is primarily utilized in analytical platforms that couple a chromatographic separation technique with mass spectrometric detection, which provides exceptional resolution, sensitivity, and specificity for bile acid analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is the gold standard for the comprehensive profiling and quantification of bile acids in biological samples. nih.gov In these methods, Taurochenodeoxycholic acid-d9 is added to samples before a protein precipitation step. restek.com Following extraction, the sample is injected into the LC-MS/MS system. The chromatographic column separates the various bile acids, and the tandem mass spectrometer detects and quantifies the specific analytes. The ability to separate isobaric compounds—those that have the same mass but are structurally different, such as TCDCA, Taurodeoxycholic acid (TDCA), and Tauroursodeoxycholic acid (TUDCA)—is a critical function of the liquid chromatography step. nih.gov

Achieving baseline chromatographic separation of isobaric and isomeric bile acids is crucial for accurate quantification. Method development involves the careful optimization of several LC parameters.

Column Choice: Reversed-phase columns, such as those with a C18 or C8 stationary phase, are commonly used. Core-shell particle columns are often employed to achieve high-resolution separation within a short analysis time. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with additives like ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile, methanol). nih.govnih.gov The additives help to improve peak shape and ionization efficiency in the mass spectrometer.

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is used to effectively separate the wide range of bile acids with varying polarities. nih.gov

The table below presents typical parameters for an LC-MS/MS method for bile acid analysis.

| Parameter | Typical Condition |

|---|---|

| Chromatography System | Ultra High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 Core-Shell (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile/Methanol (9:1) with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

Mass Spectrometry Detection in Multiple Reaction Monitoring (MRM)

In the realm of quantitative bioanalysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for its high sensitivity and selectivity. nih.gov Within this, Multiple Reaction Monitoring (MRM) is a highly specific detection mode that enhances the accuracy of quantification. nih.gov When employing TCDCA-d9 as an internal standard, specific precursor-to-product ion transitions are monitored.

For taurine-conjugated bile acids like TCDCA, fragmentation in negative ion mode electrospray ionization (ESI) often results in a characteristic product ion from the cleavage of the taurine (B1682933) moiety. nih.gov The MRM method for TCDCA-d9 would thus involve selecting the deuterated precursor ion ([M-H]⁻) and monitoring for a specific, stable product ion. The stable isotope-labeled internal standard will have a higher mass than the endogenous analyte, but it is expected to have the same chromatographic retention time and ionization efficiency.

While specific MRM transitions for Taurochenodeoxycholic acid-d9 are determined empirically for each instrument, the principle remains consistent. For the closely related Taurochenodeoxycholic acid-d4, common transitions have been documented. The selection of a specific product ion is crucial for sensitivity and to avoid isobaric interferences.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Taurochenodeoxycholic acid (TCDCA) | 498.4 | 80.0 | Negative ESI |

| Taurochenodeoxycholic acid-d4 (TCDCA-d4) | 502.4 | 80.0 | Negative ESI |

Note: The precursor ion for TCDCA-d9 would be correspondingly higher. The product ion resulting from the taurine moiety would remain the same.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry offers high chromatographic resolution, which is beneficial for separating isomeric bile acids. However, due to their low volatility, bile acids, including TCDCA-d9, require chemical modification before GC-MS analysis. shimadzu.com

To make bile acids amenable to GC analysis, derivatization is essential to increase their volatility and thermal stability. semanticscholar.org This process typically involves the conversion of polar functional groups, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups, into less polar, more volatile derivatives.

A common and effective two-step derivatization strategy for bile acids is:

Methylation: The carboxylic acid group is converted to a methyl ester. This is often achieved using reagents like TMS diazomethane. shimadzu.com

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers. youtube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are frequently used for this purpose.

This dual derivatization approach ensures that all active hydrogens are replaced, significantly increasing the volatility of the bile acid molecule, allowing it to be analyzed by GC-MS. shimadzu.com

| Functional Group | Reaction | Reagent Example | Derivative Formed |

|---|---|---|---|

| Carboxylic Acid | Methylation | TMS Diazomethane | Methyl Ester |

| Hydroxyl | Silylation | BSTFA + TMCS | Trimethylsilyl (TMS) Ether |

Following derivatization and separation by GC, the molecules are ionized, typically by electron impact (EI), and fragmented in the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the derivatized bile acid.

For TMS derivatives of bile acids, the fragmentation patterns can be complex but often show characteristic losses of TMS groups (TMSOH, 90 Da) and fragments related to the steroidal backbone. The specific fragment ions selected for quantification are chosen for their high abundance and specificity to the target analyte. When using TCDCA-d9 as an internal standard, the mass-to-charge ratios of its characteristic fragment ions will be shifted by the number of deuterium (B1214612) atoms, allowing for its distinct detection from the endogenous TCDCA.

Validation of Quantitative Assays

The validation of an analytical method is crucial to ensure its reliability for the intended application. aphl.org When using TCDCA-d9 as an internal standard, key validation parameters include linearity, dynamic range, limit of detection (LOD), and limit of quantification (LOQ).

Linearity and Dynamic Range Determination

The linearity of a quantitative assay is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. The dynamic range is the concentration range over which the assay is linear, accurate, and precise.

For bile acid analysis using LC-MS/MS with deuterated internal standards, a wide dynamic range is often achieved. Studies have reported linear ranges spanning from low nanomolar to micromolar concentrations. For instance, a method for the quantification of 40 bile acids demonstrated good linearity over a concentration range of 1 nM to 1000 nM. thermofisher.cn Another study reported a linear range for 15 bile acids from 5 ng/mL to 5000 ng/mL, with coefficients of determination (r²) greater than 0.99. nih.gov

| Analyte Group | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| 40 Bile Acids | 1 nM - 1000 nM | > 0.995 | thermofisher.cn |

| 15 Bile Acids | 5 ng/mL - 5000 ng/mL | > 0.99 | nih.gov |

| Major Bile Acids and Conjugates | 10 ng/mL - 100 µg/mL | Not Specified | nih.gov |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Assessment

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

Sensitive LC-MS/MS methods for bile acid analysis, which utilize deuterated internal standards like TCDCA-d9, can achieve very low LOD and LOQ values. These are crucial for accurately measuring the often low endogenous concentrations of certain bile acids in biological fluids. One study reported a lower limit of quantification (LLOQ) for various bile acids to be between 0.1 to 0.5 nM. thermofisher.cn Another comprehensive study established the LLOQ at 5 ng/mL for a suite of bile acids. nih.gov A separate method for major bile acids and their conjugates reported LOQs ranging from 10 to 40 ng/mL depending on the analyte and the biological matrix. nih.gov

| Analyte Group | LOD | LOQ/LLOQ | Reference |

|---|---|---|---|

| 40 Bile Acids | 0.1 - 0.5 nM | 0.1 - 0.5 nM | thermofisher.cn |

| 15 Bile Acids | Not Specified | 5 ng/mL | nih.gov |

| Major Bile Acids and Conjugates | 2 - 5 ng/mL | 10 - 40 ng/mL | nih.gov |

Reproducibility and Robustness Evaluations

The utility of Taurochenodeoxycholic acid-d9 (TCDCA-d9) sodium as an internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is critically dependent on its ability to ensure reproducible and robust results. Reproducibility refers to the consistency of results across different experimental conditions, while robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. The stable isotope-labeled nature of TCDCA-d9 makes it an ideal candidate to track the analyte of interest, Taurochenodeoxycholic acid (TCDCA), throughout the analytical process, thereby correcting for variations that may occur.

In a comprehensive method validation for the quantification of 15 bile acid species in human serum, the use of deuterated internal standards, including a d4-labeled analogue of TCDCA, demonstrated excellent reproducibility. nih.govmdpi.com The intra- and inter-assay precision, measured as the coefficient of variation (%CV), was consistently below 10%, indicating a high degree of reproducibility. mdpi.com Such low variability across different analytical runs and on different days underscores the reliability of using deuterated TCDCA as an internal standard.

The following table summarizes the intra- and inter-assay precision for a method utilizing a deuterated analogue of Taurochenodeoxycholic acid as an internal standard for the analysis of TCDCA in serum.

| Analyte | Concentration Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |

|---|---|---|---|

| Taurochenodeoxycholic acid | Low QC | < 10% | < 10% |

| Taurochenodeoxycholic acid | Medium QC | < 10% | < 10% |

| Taurochenodeoxycholic acid | High QC | < 10% | < 10% |

Data is representative of typical performance and compiled from methodologies employing deuterated bile acid internal standards. mdpi.comthermofisher.cn

Robustness is demonstrated by the consistent performance of the analytical method when faced with minor variations in experimental parameters such as column temperature, mobile phase composition, and flow rate. While specific studies detailing the deliberate variation of these parameters for methods using TCDCA-d9 are not extensively published, the excellent reproducibility reported in multiple validated methods is a strong indicator of the robustness of this internal standard. nih.govmdpi.comthermofisher.cn The ability to maintain accuracy and precision across different laboratories and instrument platforms further attests to the ruggedness of analytical procedures incorporating deuterated TCDCA. researchgate.netresearchgate.netchromatographyonline.com

Recovery Studies in Varied Sample Matrices

An essential performance characteristic of an internal standard is its ability to mimic the recovery of the target analyte during sample preparation and extraction from complex biological matrices. Recovery studies are performed to ensure that the internal standard and the analyte are extracted with the same efficiency, which is crucial for accurate quantification. Taurochenodeoxycholic acid-d9 (sodium), due to its structural and chemical similarity to the endogenous TCDCA, is expected to exhibit comparable recovery across a range of sample types.

In a method validation study for the analysis of bile acids in human serum, the recovery of various bile acids, including TCDCA, was assessed using deuterated internal standards. The study reported recovery values ranging from 92% to 110%, with a mean recovery of 95.5%. mdpi.com This demonstrates the effectiveness of the deuterated internal standard in compensating for any loss of analyte during the sample preparation process, which involved protein precipitation followed by solid-phase extraction.

The following table presents the recovery data for a method using a deuterated internal standard for the analysis of Taurochenodeoxycholic acid in human serum.

| Analyte | Sample Matrix | Mean Recovery (%) | Range (%) |

|---|---|---|---|

| Taurochenodeoxycholic acid | Human Serum | 95.5 | 92 - 110 |

Data sourced from a comprehensive method validation study for the quantification of 15 bile acid species in human serum. mdpi.com

Applications in Metabolic Pathway Elucidation Using Taurochenodeoxycholic Acid D9 Sodium

Investigation of Bile Acid Synthesis Pathways

The biosynthesis of bile acids from cholesterol is a complex, multi-step process involving numerous enzymatic reactions primarily in the liver. Understanding the regulation and potential dysregulation of these pathways is crucial for insights into various metabolic diseases. nih.govnih.gov Taurochenodeoxycholic acid-d9 (sodium) can be employed as a tracer to investigate these synthetic routes.

Tracing Precursor Incorporation in Biosynthesis Studies

In the study of bile acid synthesis, it is essential to track the conversion of precursor molecules into their final products. By introducing a labeled precursor, researchers can follow its metabolic journey. While Taurochenodeoxycholic acid-d9 (sodium) is itself a conjugated bile acid, its unconjugated form, chenodeoxycholic acid-d9, can be used to trace the final steps of primary bile acid synthesis and subsequent conjugation.

A typical experimental design would involve administering a known quantity of the deuterated compound and subsequently analyzing biological samples (e.g., plasma, bile, tissue) using liquid chromatography-mass spectrometry (LC-MS). The distinct mass-to-charge ratio (m/z) of the d9-labeled compound allows for its unambiguous detection and quantification against the background of the endogenous, non-labeled taurochenodeoxycholic acid.

Table 1: Mass Spectrometric Detection of Endogenous vs. Labeled Taurochenodeoxycholic Acid This table illustrates the clear mass shift between the endogenous (d0) and the deuterated (d9) forms of taurochenodeoxycholic acid, which is fundamental for its use as a tracer in metabolic studies.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Labeled Atoms |

|---|---|---|---|

| Taurochenodeoxycholic acid (Endogenous) | C₂₆H₄₅NO₅S | 499.30 | None |

| Taurochenodeoxycholic acid-d9 (Tracer) | C₂₆H₃₆D₉NO₅S | 508.36 | Deuterium (B1214612) (9) |

Elucidating Enzymatic Transformations

The synthesis of taurochenodeoxycholic acid involves several key enzymatic steps, including the conjugation of chenodeoxycholic acid with taurine (B1682933). The enzymes responsible for these transformations can be studied using deuterated substrates. For instance, the activity of bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT), which are central to the conjugation process, can be assayed.

By incubating liver homogenates or purified enzymes with chenodeoxycholic acid-d9, researchers can measure the rate of formation of Taurochenodeoxycholic acid-d9. This allows for the characterization of enzyme kinetics and the investigation of factors that may inhibit or enhance these enzymatic activities. Such studies are critical for understanding the molecular basis of inherited disorders of bile acid synthesis and for the development of targeted therapies. A study on the biotransformation of tauroursodeoxycholic acid (TUDCA) from taurochenodeoxycholic acid (TCDCA) utilized this principle to discover and characterize the key enzymes, 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH), from the gut microbiome. nih.gov

Analysis of Bile Acid Metabolism and Biotransformation

Once synthesized, bile acids undergo extensive metabolism, including enterohepatic circulation, deconjugation, and further biotransformation by the gut microbiota. Taurochenodeoxycholic acid-d9 (sodium) is an ideal tool for studying these complex processes.

Preclinical Studies of Hepatic Metabolism

In preclinical research, understanding the hepatic uptake, metabolism, and excretion of bile acids is paramount. In studies using animal models, Taurochenodeoxycholic acid-d9 (sodium) can be administered to investigate its first-pass metabolism in the liver. By analyzing liver tissue and bile samples at different time points, researchers can quantify the efficiency of hepatic uptake and biliary secretion. dntb.gov.ua This is particularly relevant in the study of drug-induced liver injury and cholestatic liver diseases, where these processes are often impaired.

A metabolomics and lipidomics study on mice with hyperlipidemia utilized TCDCA to assess its impact on the condition. nih.govnih.gov While this study did not use the d9 variant, it highlights the type of preclinical investigation where a labeled version would be invaluable for distinguishing the administered compound from the endogenous pool.

Dynamics of Conjugation and Deconjugation Processes

The conjugation of bile acids with taurine or glycine (B1666218) significantly impacts their solubility and physiological function. The reverse process, deconjugation, is primarily carried out by the gut microbiota. The dynamics of these processes can be effectively studied using Taurochenodeoxycholic acid-d9 (sodium).

When administered, the d9-labeled taurine conjugate can be traced as it undergoes deconjugation in the gut to form chenodeoxycholic acid-d9. This labeled, unconjugated bile acid can then be reabsorbed and subsequently reconjugated in the liver with either taurine or glycine. By analyzing the profile of deuterated bile acids in bile and plasma, researchers can quantify the rates of deconjugation and reconjugation. Studies on the metabolism of tauroursodeoxycholic acid have shown that it undergoes significant deconjugation and reconjugation during its enterohepatic recycling, a process that can be precisely tracked with labeled analogs. nih.gov

Metabolic Fate in Animal Models

LC-MS/MS analysis of these samples allows for the creation of a comprehensive metabolic profile of the administered compound. nih.gov This can reveal the extent of its conversion to secondary bile acids like lithocholic acid-d9 through the action of gut bacteria, as well as any other metabolic transformations. Such studies are essential for a complete understanding of the compound's biological effects and its potential as a therapeutic agent. The use of deuterated standards in LC-MS/MS is considered the gold standard for accurate quantification of bile acids in biological matrices. mdpi.comnih.gov

Table 2: Hypothetical Metabolic Fate of Taurochenodeoxycholic Acid-d9 in a 24-hour Animal Study This table provides a representative example of how the distribution of Taurochenodeoxycholic acid-d9 and its metabolites might be quantified in different biological samples over a 24-hour period in an animal model.

| Sample Type | Analyte | Concentration (ng/mL or ng/g) at 4h | Concentration (ng/mL or ng/g) at 24h |

|---|---|---|---|

| Plasma | Taurochenodeoxycholic acid-d9 | 1500 | 250 |

| Plasma | Chenodeoxycholic acid-d9 | 200 | 50 |

| Bile | Taurochenodeoxycholic acid-d9 | 50000 | 10000 |

| Bile | Chenodeoxycholic acid-d9 | 500 | 100 |

| Liver | Taurochenodeoxycholic acid-d9 | 800 | 150 |

| Feces | Chenodeoxycholic acid-d9 | N/A | 3000 |

| Feces | Lithocholic acid-d9 | N/A | 1500 |

Stable Isotope Tracer Studies

Stable isotope tracing is a robust technique for investigating the complex dynamics of biochemical reactions within a living system. nih.gov It involves introducing a labeled molecule and tracking the incorporation of its isotopic label into downstream metabolites. nih.govmssm.edu This approach provides invaluable insights into metabolic pathway activity and nutrient utilization. nih.govnih.gov TCDCA-d9 is particularly suited for tracing the fate of bile acids, a class of molecules central to lipid metabolism and signaling. nih.govsigmaaldrich.com

Metabolic flux analysis (MFA) is a methodology used to quantify the rates (fluxes) of reactions within a metabolic network. researchgate.net While often applied to central carbon metabolism using tracers like ¹³C-glucose, the principles of MFA can also be applied to specialized pathways using specific tracers like TCDCA-d9. nih.govfrontiersin.org

By administering TCDCA-d9, researchers can trace its movement and transformation through various metabolic processes. This allows for the determination of the flux of the TCDCA pool itself, providing rates of its synthesis, conjugation, and catabolism. This is distinct from using a tracer like ¹³C-glucose to measure the flux of the Krebs cycle but represents a targeted flux analysis for a specific compound class. nih.govnih.gov The analysis of labeling patterns in downstream metabolites over time provides qualitative information on their origins and relative rates of production, enabling a deeper understanding of how genetic or environmental perturbations affect bile acid metabolism. mssm.edu

A critical application of TCDCA-d9 is the in vivo measurement of bile acid pool sizes and turnover rates using the isotope dilution technique. nih.gov This method involves administering a known quantity of TCDCA-d9 into an animal model. After allowing time for the labeled compound to equilibrate with the endogenous pool of unlabeled TCDCA, a biological sample (such as plasma, bile, or liver tissue) is collected.

The concentration ratio of the labeled TCDCA-d9 to the unlabeled, endogenous TCDCA is then precisely measured using mass spectrometry. nih.gov Based on this ratio, the total size of the endogenous TCDCA pool can be calculated. By collecting samples at multiple time points, researchers can also determine the kinetic parameters of the pool, including its production rate and fractional turnover rate. This information is crucial for understanding how the bile acid pool size is regulated and how it is altered in metabolic diseases. nih.gov For instance, studies have shown that serum levels of TCDCA are significantly altered in conditions like liver cirrhosis, and quantifying these pool dynamics is key to understanding disease progression. nih.govcaymanchem.comcaymanchem.com

Bile acids undergo extensive enterohepatic circulation, a process where they are synthesized in the liver, secreted into the intestine, almost completely reabsorbed in the ileum, and transported back to the liver via the portal vein. researchgate.netresearchgate.net This recycling is critical for digesting dietary fats and for signaling functions. researchgate.net

Targeted Metabolomics and Bile Acidomics Research

Targeted metabolomics focuses on the measurement of a specific, defined group of metabolites, in this case, bile acids (a field often termed "bile acidomics"). nih.gov In this context, TCDCA-d9 is not primarily used as a tracer to follow a pathway, but as an internal standard to ensure the accuracy and reproducibility of quantification. sigmaaldrich.comcaymanchem.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical platform for this research, offering high sensitivity and specificity. nih.govscienceopen.com

To accurately quantify the levels of endogenous bile acids in complex biological samples like plasma or tissue, an internal standard is essential. sigmaaldrich.com TCDCA-d9 is perfectly suited for this role in the quantification of endogenous TCDCA. A precisely known amount of the deuterated standard is added to the sample at the beginning of the preparation process. nih.govnih.gov

Because TCDCA-d9 is chemically identical to the natural compound, it experiences the same losses during sample extraction and the same variations in ionization efficiency during MS analysis. sigmaaldrich.com By measuring the ratio of the signal from the endogenous analyte to the signal from the co-eluting deuterated standard, these variations can be corrected for, yielding a highly accurate and precise measurement of the absolute concentration of TCDCA. This methodology can be expanded by using a mixture of different deuterated bile acids to quantify a wide panel of endogenous bile acids simultaneously. nih.govnih.gov

One study, for example, used a mixture of 14 deuterated bile acids to quantify 46 different bile acids in rat plasma to investigate the effects of acetaminophen (B1664979). nih.gov The table below shows representative data for a selection of bile acids quantified in control rat plasma using such a method.

| Bile Acid | Abbreviation | Class | Concentration Range (nM) |

|---|---|---|---|

| Cholic acid | CA | Primary, Unconjugated | 50 - 150 |

| Chenodeoxycholic acid | CDCA | Primary, Unconjugated | 10 - 50 |

| Glycocholic acid | GCA | Primary, Glycine Conjugated | 20 - 80 |

| Taurocholic acid | TCA | Primary, Taurine Conjugated | 300 - 700 |

| Taurochenodeoxycholic acid | TCDCA | Primary, Taurine Conjugated | 20 - 100 |

| α-muricholic acid | α-MCA | Primary, Unconjugated (Rodent) | 150 - 400 |

The ability to accurately quantify bile acids enables robust comparative studies. By using TCDCA-d9 and other deuterated standards, researchers can reliably compare bile acid profiles between different animal species or between different experimental groups (e.g., healthy vs. diseased, control vs. treated). nih.govnih.gov These comparisons are fundamental to identifying biomarkers of disease and understanding the mechanisms of drug action or metabolic perturbation. nih.govmdpi.com

For example, a study might compare the bile acid profile of rats on a normal diet to those on a high-fat diet to understand the development of hyperlipidemia. nih.gov Another study investigated how different doses of a drug affect the plasma bile acid profile in a rat model of hepatotoxicity. nih.gov It was found that high doses of acetaminophen had a significant impact on unconjugated and glycine-conjugated bile acids, but not on taurine-conjugated species like TCDCA. nih.gov Similarly, research comparing bile acid uptake in rats and rabbits revealed species-specific differences in transport kinetics, highlighting variations in metabolic pathways across species. nih.gov

The following table illustrates how data from such a comparative study might be presented, showing changes in bile acid concentrations under a specific experimental condition.

| Bile Acid | Control Group (Relative Conc.) | High-Dose APAP Group (Relative Conc.) | Fold Change | Significance |

|---|---|---|---|---|

| Cholic acid (CA) | 1.0 | 3.5 | +3.5x | Significant Increase |

| Glycocholic acid (GCA) | 1.0 | 2.8 | +2.8x | Significant Increase |

| Glycochenodeoxycholic acid (GCDCA) | 1.0 | 4.1 | +4.1x | Significant Increase |

| Taurocholic acid (TCA) | 1.0 | 1.1 | ~0 | No Significant Change |

| Taurochenodeoxycholic acid (TCDCA) | 1.0 | 0.9 | ~0 | No Significant Change |

Investigation of Bile Acid Microbiota Interactions with Taurochenodeoxycholic Acid D9 Sodium

Role in Studying Microbial Biotransformation of Bile Acids

The gut microbiota profoundly alters the composition of the bile acid pool through a series of enzymatic transformations. Using a stable isotope-labeled substrate like TCDCA-d9 allows for the precise tracking of these biotransformations, distinguishing the metabolic fate of the administered bile acid from the host's endogenous pool. This is typically achieved using liquid chromatography-mass spectrometry (LC-MS/MS), which can separate and identify the labeled parent compound and its various metabolites. nih.govmdpi.comnih.govfrontiersin.org

The gut microbiome possesses a vast enzymatic capacity to modify bile acids. sci-hub.se Key transformations include deconjugation, dehydroxylation, and epimerization, which significantly alter the physicochemical and signaling properties of bile acids. nih.govnih.gov

Deconjugation: The initial and rate-limiting step in most microbial bile acid metabolism is the hydrolysis of the amide bond linking the steroid core to a taurine (B1682933) or glycine (B1666218) residue. nih.gov This reaction is catalyzed by bile salt hydrolases (BSHs), enzymes that are widespread among major gut bacterial phyla, including Firmicutes, Bacteroidetes, Actinobacteria, and Lactobacillaceae. nih.govnih.gov Using TCDCA-d9 as a substrate allows researchers to monitor BSH activity by measuring the appearance of its deconjugated product, chenodeoxycholic acid-d9.

Epimerization and Dehydrogenation: Following deconjugation, the hydroxyl groups on the steroid nucleus can be modified by hydroxysteroid dehydrogenases (HSDHs). nih.gov For instance, the conversion of chenodeoxycholic acid (CDCA) to the therapeutic bile acid ursodeoxycholic acid (UDCA) is a two-step process involving the sequential action of 7α-HSDH and 7β-HSDH. frontiersin.orgsci-hub.se TCDCA, after deconjugation to CDCA-d9, can serve as a tracer to study this epimerization pathway, identifying the microbial species responsible for producing specific metabolites like UDCA-d9. researchgate.netnih.gov Research has identified these enzymes in bacteria such as Clostridium, Ruminococcus, and Bacteroides species. nih.govnih.govbiorxiv.org

| Enzyme Class | Reaction Catalyzed | Example Substrate → Product | Bacterial Genera |

|---|---|---|---|

| Bile Salt Hydrolase (BSH) | Deconjugation (hydrolysis of amide bond) | Taurochenodeoxycholic acid → Chenodeoxycholic acid + Taurine | Lactobacillus, Bifidobacterium, Clostridium, Bacteroides nih.govnih.gov |

| 7α-Hydroxysteroid Dehydrogenase (7α-HSDH) | Oxidation/reduction at the C-7 position | Chenodeoxycholic acid → 7-oxo-lithocholic acid frontiersin.org | Clostridium, Bacteroides, Ruminococcus nih.govnih.gov |

| 7β-Hydroxysteroid Dehydrogenase (7β-HSDH) | Oxidation/reduction at the C-7 position | 7-oxo-lithocholic acid → Ursodeoxycholic acid frontiersin.org | Clostridium, Ruminococcus nih.govresearchgate.net |

| 7α-Dehydroxylase | Removal of the 7α-hydroxyl group | Cholic acid → Deoxycholic acid nih.gov | Clostridium |

Animal models, particularly mice, are essential for studying the in vivo consequences of bile acid-microbiota interactions. nih.gov Comparing germ-free (GF) mice, which lack a gut microbiota, to conventionally-raised (CONV-R) mice allows researchers to isolate the specific metabolic contributions of the microbial community.

| Labeled Bile Acid | Expected Level in Germ-Free (GF) Mice | Expected Level in Conventional (CONV-R) Mice | Primary Microbial Action |

|---|---|---|---|

| Taurochenodeoxycholic acid-d9 (TCDCA-d9) | High | Low to Moderate | (Parent Compound) |

| Chenodeoxycholic acid-d9 (CDCA-d9) | Very Low | High | Deconjugation (BSH) |

| Ursodeoxycholic acid-d9 (UDCA-d9) | Absent | Present | Epimerization (HSDHs) |

| Lithocholic acid-d9 (LCA-d9) | Absent | Present | Deconjugation & 7α-dehydroxylation |

Development of In Vitro Models for Gut Microbiota Studies

While animal models are invaluable, in vitro systems offer a controlled environment to study specific mechanisms of microbial bile acid metabolism and to screen for effects of various compounds. nih.govwur.nl

Anaerobic, pH-controlled batch cultures inoculated with human or animal fecal microbiota are powerful tools for modeling the metabolic capabilities of the gut. nih.gov By introducing TCDCA-d9 as the sole substrate into these cultures, researchers can monitor its transformation over time. nih.gov Samples can be collected at various time points and analyzed using UPLC-MS to quantify the disappearance of the parent compound and the appearance of its metabolites. nih.gov Simultaneously, the composition of the microbial community can be analyzed using 16S rRNA gene sequencing. This dual-analysis approach allows for the identification of statistical correlations between specific bacterial genera and the formation of particular bile acid metabolites. nih.gov For example, studies have linked the genus Eubacterium with the deconjugation of tauro-conjugated bile acids and the genus Dorea with the production of deoxycholic acid. nih.gov

To directly measure the functional capacity of microbial enzymes, specific activity assays are employed. These assays can be performed on purified enzymes, individual bacterial strains, or complex microbial communities from fecal samples. nih.gov For instance, a fluorogenic or luminogenic probe can be synthesized by coupling a bile acid to a reporter molecule, where the signal is released upon cleavage by BSH. researchgate.net

Alternatively, activity-based protein profiling (ABPP) uses tailored chemical probes, such as a cholic acid analog with a reactive warhead (e.g., AOMK), to covalently label the active site of BSH enzymes. sci-hub.senih.govnih.gov These labeled enzymes can then be detected and identified, providing a direct readout of enzymatic activity that is not always correlated with gene abundance determined by metagenomics. sci-hub.senih.gov Using a deuterated substrate like TCDCA-d9 in a kinetic assay with subsequent LC-MS analysis provides a highly specific method to quantify the rate of product formation, defining the enzymatic activity of a given microbial sample.

| Component | Description | Purpose |

|---|---|---|

| Substrate | Taurochenodeoxycholic acid-d9 (TCDCA-d9) | Labeled compound to be metabolized by microbial enzymes. |

| Enzyme Source | Fecal slurry, isolated bacterial culture, or purified enzyme. | Contains the enzymes (e.g., BSH, HSDHs) to be assayed. |

| Buffer System | Anaerobic, pH-controlled buffer (e.g., PBS at pH 7.0). | Maintains optimal conditions for enzymatic activity. |

| Incubation | 37°C under anaerobic conditions. | Simulates the environment of the distal gut. |

| Analysis | LC-MS/MS analysis of samples at different time points. | To quantify the rate of TCDCA-d9 consumption and metabolite formation. |

Influence of Dietary Interventions on Bile Acid Profiles and Microbiota Interactions in Animal Studies

Diet is a primary driver of the composition and function of the gut microbiota, which in turn impacts bile acid metabolism. Stable isotope tracing with compounds like TCDCA-d9 is a powerful method to investigate these complex diet-microbe-host interactions.

In animal studies, different dietary regimens, such as high-fat diets versus high-fiber diets, can be administered. nih.govresearchgate.net High-fat diets are known to increase the secretion of bile acids to aid in lipid digestion, which can select for bile acid-tolerant microbes capable of biotransformations. nih.govresearchgate.net Conversely, certain dietary fibers can alter the gut environment, for instance by lowering pH through fermentation into short-chain fatty acids, which can inhibit the activity of bile acid-metabolizing enzymes like 7α-dehydroxylase. nih.gov

By administering TCDCA-d9 to animals on different diets, researchers can quantify how these dietary shifts alter the metabolic fate of a specific primary bile acid. For example, a high-fat diet might lead to a greater conversion of TCDCA-d9 into its more hydrophobic and potentially pro-inflammatory secondary metabolites. In contrast, a high-fiber diet might reduce this conversion. Combining these metabolomic data with 16S rRNA sequencing of the gut microbiota allows for a comprehensive understanding of how diet reshapes the microbial community and its functional output regarding bile acid metabolism. nih.govresearchgate.net

| Dietary Group | Key Dietary Component | Predicted Microbiota Change | Predicted TCDCA-d9 Metabolite Profile |

|---|---|---|---|

| Control | Standard Chow | Baseline diverse microbiota | Balanced profile of primary and secondary labeled bile acids. |

| High-Fat | Lard or Palm Oil | Increase in bile-tolerant bacteria (e.g., certain Clostridia, Bacteroides). nih.gov | Increased conversion to labeled secondary bile acids (e.g., LCA-d9). |

| High-Fiber | Inulin or Pectin | Increase in fiber-fermenting bacteria (e.g., Bifidobacterium). nih.gov | Reduced conversion to secondary bile acids; higher levels of TCDCA-d9 and CDCA-d9 remain. |

Advanced Research and Emerging Methodologies Utilizing Taurochenodeoxycholic Acid D9 Sodium

High-Throughput Analytical Method Development

The demand for analyzing large sets of biological samples in clinical research and microbiome studies has spurred the development of high-throughput analytical methods. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bile acid quantification due to its high sensitivity and specificity. mdpi.comunl.edu However, traditional methods often involved lengthy chromatographic run times, limiting sample throughput.

Recent innovations have focused on significantly reducing analysis time without compromising data quality. researchgate.netresearchgate.net Methods have been developed that shorten the chromatographic duty cycle for a single sample from over 30 minutes to as little as two to eight minutes. nih.govthermofisher.com This acceleration is achieved through optimized chromatography, using advanced columns and simplified sample preparation techniques like protein precipitation. mdpi.comnih.gov

In this context, TCDCA-d9 is crucial. As a stable isotope-labeled internal standard, it is added to samples at the beginning of the workflow. nih.gov Its purpose is to correct for any variability or loss of the analyte (endogenous TCDCA) during extraction, derivatization, and injection. Because TCDCA-d9 has a higher mass than native TCDCA, the mass spectrometer can distinguish between the two, but their identical chemical properties ensure they behave almost identically during the analytical process. This isotope dilution mass spectrometry (IDMS) approach is fundamental to achieving the accuracy and precision required for high-throughput applications, enabling the reliable analysis of hundreds of samples in a single day. nih.govnih.gov

| Parameter | Detail | Reference |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | mdpi.comnih.gov |

| Key Advantage | High sensitivity and specificity for complex biological matrices. | unl.edu |

| Throughput Innovation | Reduction of chromatographic run times from >30 min to <9 min. | nih.govresearchgate.net |

| Sample Preparation | Streamlined protocols, such as protein precipitation, for rapid processing. | nih.gov |

| Role of TCDCA-d9 | Internal standard for isotope dilution to ensure accuracy and precision. | nih.gov |

Integration with Multi-Omics Approaches in Preclinical Research

Modern biological research increasingly relies on multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of a biological system. researchgate.netresearchgate.net Bile acid profiling, a key component of metabolomics, provides a functional readout of the metabolic state of the host and its gut microbiome. nih.govmdpi.com Alterations in bile acid profiles have been linked to a variety of conditions, including metabolic diseases, liver injury, and changes in the gut microbial community. researchgate.netmdpi.com

The accuracy of the metabolomics data is paramount for its meaningful integration with other omics datasets. This is where TCDCA-d9 and other stable isotope-labeled standards become essential. nih.gov In a typical multi-omics study investigating, for example, the effect of a diet on liver disease, researchers will collect data on gene expression (transcriptomics), protein levels (proteomics), gut bacteria composition (16S rRNA sequencing), and metabolite concentrations (metabolomics). researchgate.netmdpi.com For the metabolomics component, TCDCA-d9 serves as an internal standard to precisely quantify the levels of endogenous taurochenodeoxycholic acid in samples like plasma or cecal contents. bioanalysis-zone.com

This quantitative accuracy allows researchers to confidently correlate changes in TCDCA levels with specific changes in gene expression, the abundance of certain gut bacteria, or the levels of particular proteins. researchgate.net Such integrated analyses can reveal novel mechanistic insights, for instance, how a specific bacterium might modulate a host signaling pathway by altering bile acid metabolism. researchgate.net Without the robust quantification afforded by standards like TCDCA-d9, these intricate biological connections would be difficult to substantiate. nih.gov

Development of Certified Reference Materials and Interlaboratory Standardization

As bile acid analysis becomes more common in clinical research and diagnostics, the need for standardization across different laboratories is critical. mdpi.com Interlaboratory standardization ensures that results from a study conducted in one location are comparable to those from another, a cornerstone of collaborative research and the validation of clinical biomarkers. The development and use of Certified Reference Materials (CRMs) are central to achieving this goal.

A CRM is a standard that has been characterized for its properties (e.g., concentration and purity) with a high degree of accuracy and is accompanied by a certificate. While TCDCA-d9 may be sold as a research-grade chemical, high-purity, gravimetrically prepared solutions of deuterated bile acids function as de facto reference materials for quantitative analysis. avantiresearch.com Products guaranteed to meet stringent specifications for identity, purity, stability, and concentration are used to calibrate instruments and validate analytical methods. avantiresearch.com

By using a common, well-characterized standard like TCDCA-d9, laboratories can minimize systematic bias in their measurements. This allows for the establishment of consistent reference ranges for bile acid concentrations in healthy and diseased populations. mdpi.comthermofisher.com The use of these standards in proficiency testing schemes, where multiple labs analyze the same sample, helps ensure that different analytical platforms and protocols produce equivalent results, a critical step in translating research findings into reliable clinical applications. bioanalysis-zone.com

| Feature | Importance in Standardization |

| High Purity (≥98%) | Ensures that the standard does not introduce interfering signals, leading to accurate quantification. avantiresearch.com |

| Verified Concentration | Allows for the creation of precise calibration curves for absolute quantification of the target analyte. |

| Batch-to-Batch Consistency | Guarantees that the standard performs reliably over time and across different lots. avantiresearch.com |

| Comprehensive Documentation (CoA) | Provides users with essential information on purity, concentration, and storage, ensuring proper use. avantiresearch.com |

New Frontiers in Stable Isotope-Labeled Compound Research

The use of stable isotope-labeled compounds like TCDCA-d9 is foundational to modern metabolomics, but the field continues to evolve. nih.govdoi.org Emerging research is expanding their application beyond simple quantification. One major frontier is in metabolic flux analysis, where stable isotope tracers are used to map the dynamic flow of atoms through metabolic pathways. nih.gov By introducing a labeled precursor into a biological system, researchers can trace its conversion into various downstream metabolites, providing deep insights into the activity of these pathways under different conditions. doi.org

Another area of innovation is the use of stable isotope labeling to aid in metabolite identification. nih.gov In untargeted metabolomics, which aims to detect all measurable analytes in a sample, identifying unknown chemical structures is a major bottleneck. The characteristic isotopic pattern of a labeled compound can help confirm its elemental composition and can be used to trace its metabolic transformations, revealing the structures of previously uncharacterized bile acid modifications. nih.govnih.gov

Furthermore, advanced techniques like stable isotope labeling derivatization are being developed. In this approach, a chemical tag containing stable isotopes is attached to the analytes of interest. This can improve their chromatographic behavior and increase their sensitivity in the mass spectrometer, enabling the detection and quantification of very low-abundance bile acids. The availability of high-quality, heavily labeled standards like TCDCA-d9 is crucial for validating these new methods and pushing the boundaries of what can be measured in complex biological systems.

Conclusion and Future Perspectives in Taurochenodeoxycholic Acid D9 Sodium Research

Summary of Research Impact

The principal impact of Taurochenodeoxycholic acid-d9 (sodium) lies in its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics. nih.gov This technique is essential for accurately quantifying bile acids in complex biological samples. The use of a stable isotope-labeled standard like Taurochenodeoxycholic acid-d9 is considered the gold standard for such quantitative analyses, as it helps to correct for variability in sample extraction, derivatization, and instrument response. scispace.comnih.gov

Research employing this deuterated standard has contributed to a better understanding of bile acid dysregulation in various disease states. For instance, targeted metabolomics studies have utilized Taurochenodeoxycholic acid-d9 to accurately measure TCDCA levels in models of alcoholic liver disease and idiosyncratic drug-induced liver injury (DILI). In studies of DILI, TCDCA has been identified as a potential biomarker for predicting the severity of the condition. mdpi.com Furthermore, research on hyperlipidemia has explored the therapeutic potential of TCDCA, with its deuterated form being crucial for accurate quantification in preclinical models. researchgate.net

The application of Taurochenodeoxycholic acid-d9 extends to studies of the gut microbiome's role in health and disease. Since the gut microbiota extensively metabolizes bile acids, accurate quantification of individual bile acid species is paramount to understanding these complex interactions. nih.gov The use of deuterated standards enables researchers to trace the metabolic fate of specific bile acids within the host and to investigate how microbial transformations of these molecules influence host physiology.

Table 1: Key Research Applications of Taurochenodeoxycholic Acid-d9 (Sodium)

| Research Area | Specific Application | Key Findings |

| Metabolomics | Internal standard for LC-MS quantification of TCDCA. nih.gov | Enables accurate and precise measurement of endogenous TCDCA levels in biological matrices. |

| Liver Disease | Quantification of TCDCA in models of alcoholic liver disease and DILI. mdpi.com | TCDCA levels are altered in liver diseases and may serve as a biomarker for disease severity. mdpi.com |

| Hyperlipidemia | Monitoring TCDCA levels in preclinical models of hyperlipidemia. researchgate.net | Facilitates the investigation of TCDCA's therapeutic effects on lipid metabolism. researchgate.net |

| Microbiome Research | Tracing and quantifying TCDCA in studies of host-microbe interactions. nih.gov | Helps to elucidate the role of gut microbial metabolism of bile acids in health and disease. |

Unaddressed Academic Questions and Methodological Challenges

Despite its utility, the use of Taurochenodeoxycholic acid-d9 (sodium) is not without its challenges and leaves several academic questions unanswered.

A primary methodological challenge lies in the potential for isotopic effects. The substitution of hydrogen with deuterium (B1214612) can sometimes lead to slight differences in physicochemical properties, which may result in chromatographic shifts where the deuterated standard does not perfectly co-elute with the unlabeled analyte. scispace.comnih.gov This can compromise the accuracy of quantification. While careful selection of the labeling positions can minimize these effects, the potential for such discrepancies necessitates thorough validation of analytical methods. hilarispublisher.com

Another significant challenge is the potential for in-source hydrogen-deuterium exchange or loss of the deuterium label under certain mass spectrometry conditions. hilarispublisher.com This can lead to an underestimation of the internal standard's signal and, consequently, an overestimation of the endogenous analyte's concentration. The stability of the deuterium label on Taurochenodeoxycholic acid-d9 under various analytical conditions is an area that warrants continuous investigation.

Furthermore, the presence of isotopic impurities in the synthesized standard can be a source of error. nih.gov If the deuterated standard contains a small amount of the unlabeled TCDCA, it can lead to an artificially inflated measurement of the endogenous compound, particularly at low concentrations. Ensuring the high isotopic purity of Taurochenodeoxycholic acid-d9 is therefore critical for accurate quantification. nih.gov

From an academic standpoint, a key unaddressed question is the extent to which the deuterium labeling of TCDCA might influence its biological activity and metabolism. While primarily used as a passive tracer, the possibility that the deuterated form could have subtle biological effects different from its native counterpart cannot be entirely dismissed. Understanding these potential biological isotope effects is crucial for studies that aim to use Taurochenodeoxycholic acid-d9 as a tracer for in vivo metabolic pathways.

Table 2: Methodological Challenges and Unaddressed Questions

| Category | Specific Issue | Implication for Research |

| Methodological | Chromatographic shift due to isotope effects. scispace.comnih.gov | Inaccurate quantification if the standard and analyte do not co-elute. |

| Methodological | In-source H/D exchange or label loss. hilarispublisher.com | Potential for overestimation of the endogenous analyte. |

| Methodological | Isotopic impurities in the standard. nih.gov | Inaccurate quantification, especially at low analyte concentrations. |

| Academic | Potential for biological isotope effects. | The assumption of the deuterated form being a perfect biological mimic may not be entirely valid. |

| Academic | Lack of specific studies on the stability and behavior of the d9 variant. | General knowledge of deuterated standards may not fully capture the nuances of this specific compound. |

Potential for Expanded Applications in Basic Biological Research

The future of Taurochenodeoxycholic acid-d9 (sodium) research extends beyond its role as a simple internal standard. As our understanding of the multifaceted roles of bile acids in biology deepens, so too does the potential for using this deuterated compound as a sophisticated research tool.

One promising area is in tracing the intricate metabolic pathways of bile acids in vivo. By administering Taurochenodeoxycholic acid-d9, researchers can follow its conversion into other bile acid species by both host and microbial enzymes. This would provide a dynamic view of bile acid metabolism, offering insights into the regulation of these pathways in health and disease. Such studies could be particularly valuable in understanding the gut-liver axis and the impact of diet and xenobiotics on bile acid homeostasis.

Furthermore, with the growing recognition of bile acids as signaling molecules that activate receptors like FXR and TGR5, Taurochenodeoxycholic acid-d9 could be employed to study the dynamics of receptor activation. By tracing the labeled bile acid, it may be possible to investigate its tissue-specific distribution and its interaction with these receptors in different cellular compartments. This could help to unravel the complex signaling networks regulated by bile acids.

The interaction between bile acids and the gut microbiome is another area ripe for exploration with deuterated tracers. nih.gov Taurochenodeoxycholic acid-d9 could be used to investigate how specific gut microbial species metabolize TCDCA and how this metabolism, in turn, influences the composition and function of the microbial community. This could lead to the identification of novel microbial enzymes involved in bile acid transformations and a better understanding of the co-metabolism between the host and its resident microbes.

Finally, as a derivative of chenodeoxycholic acid, which has been investigated for its therapeutic properties, Taurochenodeoxycholic acid-d9 could potentially be used in preclinical studies to trace the biodistribution and metabolic fate of its unlabeled counterpart when used as a therapeutic agent. This would provide valuable pharmacokinetic data to inform drug development.

Q & A

Q. How can researchers confirm the identity and purity of taurochenodeoxycholic acid-d9 (sodium) in experimental setups?

To verify identity and purity, utilize a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm isotopic labeling (deuterium at positions 2,2,3,4,4,6,6,7,8) and structural integrity .

- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 530.7 for C₂₆D₉H₃₅NNaO₆S) and isotopic distribution patterns .

- Thin-Layer Chromatography (TLC) or UHPLC : Assess purity (>98%) and distinguish from non-deuterated analogs .

- Elemental Analysis : Validate sodium content and isotopic enrichment (≥98 atom % D) .

Q. What methodological considerations are critical when designing tracer studies with deuterated taurochenodeoxycholic acid-d9 (sodium)?

- Isotopic Dilution : Use deuterated standards to quantify endogenous bile acids in mass spectrometry workflows, minimizing matrix effects .

- Stability Testing : Pre-assess compound stability under experimental conditions (e.g., pH, temperature) to avoid deuterium exchange artifacts .

- Dose Calibration : Optimize deuterated-to-non-deuterated ratios to ensure detection sensitivity without saturating analytical systems .

Q. How can researchers address contradictory data on taurochenodeoxycholic acid-d9’s metabolic effects across studies?

- Cross-Validation : Replicate experiments using orthogonal methods (e.g., LC-MS vs. enzymatic assays) .

- Contextual Analysis : Account for model-specific variables (e.g., diet, genetic background in murine studies) that may influence bile acid signaling .

- Meta-Analysis : Compare datasets across publications to identify consensus pathways (e.g., PPARγ modulation) versus context-dependent outcomes .

Q. What analytical techniques are recommended for detecting taurochenodeoxycholic acid-d9 in complex biological matrices?

- UHPLC-MS/MS : Employ reversed-phase columns (e.g., HYPERSIL GOLD C18) with electrospray ionization in negative mode for high sensitivity .

- Isotope Dilution Quantification : Spike deuterated internal standards into samples to correct for extraction efficiency and ion suppression .

- Data-Independent Acquisition (DIA) : Use broad MS/MS windows to capture fragmentation patterns of deuterated and endogenous bile acids simultaneously .

Advanced Research Questions

Q. What experimental strategies can elucidate the mechanism of taurochenodeoxycholic acid-d9 in apoptosis induction?

- Mitochondrial Pathway Analysis : Measure cytochrome c release and caspase-3/7 activation in treated cells via flow cytometry or fluorometric assays .

- Gene Knockdown Models : Use siRNA targeting bile acid receptors (e.g., TGR5) to confirm pathway specificity .

- Metabolomic Profiling : Correlate apoptosis markers with shifts in bile acid conjugates and lipid mediators .

Q. How does taurochenodeoxycholic acid-d9 interact with insulin resistance pathways in metabolic disease models?

- Genetic Risk Score (GRS) Analysis : Overlay insulin resistance-associated SNPs (e.g., IR-GRS) with bile acid profiles to identify interaction effects .

- PPARγ Modulation Assays : Perform luciferase reporter assays in hepatocytes to quantify transcriptional activity changes under deuterated bile acid treatment .

- In Vivo Tracing : Administer deuterated compound in high-fat diet models and track its incorporation into enterohepatic circulation via bile duct cannulation .

Q. What protocols ensure the stability of taurochenodeoxycholic acid-d9 during long-term in vitro or in vivo studies?

- Storage Conditions : Store lyophilized powder at -20°C (2-year stability) and dissolved samples at -80°C (1-year stability) .

- Light Sensitivity Mitigation : Use amber vials and minimize exposure to UV light during handling .

- Freeze-Thaw Optimization : Aliquot solutions to avoid repeated freezing-thawing cycles, which may degrade deuterated moieties .

Q. How can researchers investigate synergistic effects between taurochenodeoxycholic acid-d9 and other bile acids?

- Combinatorial Screening : Use fractional factorial designs to test interactions with glycoursodeoxycholic acid or taurine derivatives .

- Network Pharmacology : Map bile acid receptor crosstalk (e.g., FXR, TGR5) using computational models validated by siRNA silencing .

- Dynamic Metabolic Flux Analysis : Track deuterium-labeled bile acids in co-cultures of hepatocytes and enterocytes to model enterohepatic cycling .

Q. What methodologies enable precise quantification of taurochenodeoxycholic acid-d9’s pharmacokinetics in vivo?

- Stable Isotope Tracer Kinetics : Administer deuterated compound intravenously and collect serial plasma/bile samples for LC-MS analysis .

- Compartmental Modeling : Fit data to two-compartment models to estimate absorption (kₐ), distribution (Vd), and elimination (kₑ) rates .

- Bile Cannulation : Directly measure biliary excretion rates in animal models to assess first-pass metabolism .

Q. How can batch-to-batch variability in taurochenodeoxycholic acid-d9 synthesis impact reproducibility?

- QC Protocols : Require suppliers to provide certificates of analysis (CoA) with NMR/MS validation and isotopic purity ≥98% .

- In-House Verification : Re-test critical parameters (e.g., deuterium enrichment via FT-IR) before initiating large-scale studies .

- Interlaboratory Calibration : Share reference standards across collaborating labs to harmonize quantification methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.